3-Cyclopropyl-6-[(1-{thieno[3,2-d]pyrimidin-4-yl}pyrrolidin-3-yl)methoxy]pyridazine
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Overview
Description
3-Cyclopropyl-6-[(1-{thieno[3,2-d]pyrimidin-4-yl}pyrrolidin-3-yl)methoxy]pyridazine is a complex organic compound that features a unique combination of cyclopropyl, thieno[3,2-d]pyrimidine, pyrrolidine, and pyridazine moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-6-[(1-{thieno[3,2-d]pyrimidin-4-yl}pyrrolidin-3-yl)methoxy]pyridazine typically involves multi-step organic reactionsCommon reagents used in these reactions include formic acid, triethyl orthoformate, and dimethylformamide dimethylacetal (DMF-DMA) for cyclization reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands. The use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions would also be essential.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-6-[(1-{thieno[3,2-d]pyrimidin-4-yl}pyrrolidin-3-yl)methoxy]pyridazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like ethanol or toluene .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may yield alcohols or alkanes.
Scientific Research Applications
3-Cyclopropyl-6-[(1-{thieno[3,2-d]pyrimidin-4-yl}pyrrolidin-3-yl)methoxy]pyridazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-6-[(1-{thieno[3,2-d]pyrimidin-4-yl}pyrrolidin-3-yl)methoxy]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: These compounds share the thieno[3,2-d]pyrimidine core and have similar biological activities.
Pyrrolidine derivatives: These compounds share the pyrrolidine moiety and are used in various medicinal chemistry applications.
Pyridazine derivatives: These compounds share the pyridazine ring and are studied for their potential therapeutic effects.
Uniqueness
3-Cyclopropyl-6-[(1-{thieno[3,2-d]pyrimidin-4-yl}pyrrolidin-3-yl)methoxy]pyridazine is unique due to its combination of multiple heterocyclic rings, which may confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C18H19N5OS |
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Molecular Weight |
353.4 g/mol |
IUPAC Name |
4-[3-[(6-cyclopropylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]thieno[3,2-d]pyrimidine |
InChI |
InChI=1S/C18H19N5OS/c1-2-13(1)14-3-4-16(22-21-14)24-10-12-5-7-23(9-12)18-17-15(6-8-25-17)19-11-20-18/h3-4,6,8,11-13H,1-2,5,7,9-10H2 |
InChI Key |
WOXLJMACQTXVHU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)OCC3CCN(C3)C4=NC=NC5=C4SC=C5 |
Origin of Product |
United States |
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